Cas no 311348-58-0 (Methyl 2,6-dichloro-3-formylbenzoate)

Methyl 2,6-dichloro-3-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2,6-dichloro-3-formylbenzoate
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- MDL: MFCD34475501
- インチ: 1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
- InChIKey: ADHQQWACKQLBFZ-UHFFFAOYSA-N
- ほほえんだ: C1C=C(C(C(OC)=O)=C(Cl)C=1C=O)Cl
Methyl 2,6-dichloro-3-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27737038-2.5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27737038-0.5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95.0% | 0.5g |
$780.0 | 2025-03-19 | |
Enamine | EN300-27737038-5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 5g |
$3147.0 | 2023-09-10 | |
Aaron | AR022M05-100mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 100mg |
$503.00 | 2025-02-13 | |
1PlusChem | 1P022LRT-500mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 500mg |
$1109.00 | 2024-05-06 | |
1PlusChem | 1P022LRT-1g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 1g |
$1405.00 | 2024-05-06 | |
1PlusChem | 1P022LRT-5g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 5g |
$3952.00 | 2024-05-06 | |
Aaron | AR022M05-2.5g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 2.5g |
$2719.00 | 2025-02-13 | |
1PlusChem | 1P022LRT-50mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 50mg |
$363.00 | 2024-05-06 | |
1PlusChem | 1P022LRT-10g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 10g |
$5831.00 | 2024-05-06 |
Methyl 2,6-dichloro-3-formylbenzoate 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
Methyl 2,6-dichloro-3-formylbenzoateに関する追加情報
Methyl 2,6-dichloro-3-formylbenzoate (CAS No. 311348-58-0): An Overview of Its Synthesis, Properties, and Applications
Methyl 2,6-dichloro-3-formylbenzoate (CAS No. 311348-58-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a formyl group at the 3 position, along with a methyl ester group. These functional groups endow the compound with a range of chemical properties that make it valuable for various applications.
The synthesis of Methyl 2,6-dichloro-3-formylbenzoate typically involves a multi-step process. One common approach is to start with 2,6-dichlorobenzoic acid, which can be converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the methyl ester. Finally, the formyl group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This synthetic route has been well-documented in the literature and is widely used due to its efficiency and reliability.
The physical and chemical properties of Methyl 2,6-dichloro-3-formylbenzoate are crucial for understanding its behavior in various applications. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Its melting point is around 95°C, and it has a molecular weight of approximately 244.17 g/mol. The presence of the formyl group makes it highly reactive, enabling it to participate in a variety of chemical reactions such as nucleophilic additions and condensations.
In the realm of medicinal chemistry, Methyl 2,6-dichloro-3-formylbenzoate has shown promise as an intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anti-cancer properties. The chlorine substituents on the benzene ring can be modified to introduce different functional groups, thereby fine-tuning the pharmacological profile of the final product.
Beyond medicinal applications, Methyl 2,6-dichloro-3-formylbenzoate has found utility in materials science. Its ability to undergo condensation reactions makes it an attractive building block for the synthesis of polymers and other advanced materials. For example, it can be used to create polyesters with unique thermal and mechanical properties. Additionally, the formyl group can be converted into other functional groups such as hydroxymethyl or carboxylic acid groups through reduction or oxidation reactions, further expanding its potential applications.
The environmental impact of Methyl 2,6-dichloro-3-formylbenzoate is an important consideration in its use and disposal. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential environmental risks. Researchers are also exploring greener synthetic methods to reduce the environmental footprint associated with its production.
In conclusion, Methyl 2,6-dichloro-3-formylbenzoate (CAS No. 311348-58-0) is a multifaceted compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the scientific community.
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